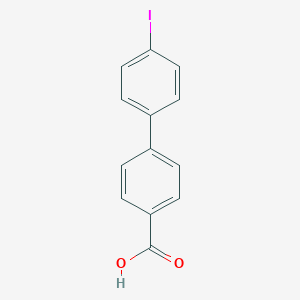

4-(4-Iodophenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-iodophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOGNSIRIUEMTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5731-12-4 | |

| Record name | 4'-Iodobiphenyl-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 4 Iodophenyl Benzoic Acid and Its Derivatization

Oxidative Routes for the Synthesis of 4-(4-Iodophenyl)benzoic acid

A primary and direct route to this compound involves the oxidation of the methyl group of a suitable precursor, most notably p-iodotoluene. This transformation is a critical step, and various protocols have been developed and optimized to enhance efficiency and yield.

Optimization of p-Iodotoluene Oxidation Protocols

The oxidation of p-iodotoluene to 4-iodobenzoic acid is a common laboratory and industrial preparation. princeton.edu Potassium permanganate (KMnO4) is a powerful and frequently used oxidizing agent for this conversion. princeton.edu The reaction is typically carried out in an aqueous solution. However, due to the low solubility of p-iodotoluene in water, the reaction is often slow. To overcome this, phase transfer catalysts (PTCs) are employed to facilitate the transfer of the permanganate ion from the aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate. mdpi.com

The optimization of this protocol involves manipulating several key parameters, including the choice of catalyst, solvent system, reaction temperature, and the molar ratio of reactants. The use of PTCs like quaternary ammonium (B1175870) salts can significantly improve the reaction's efficiency. mdpi.com

Below is an interactive data table summarizing the impact of various reaction conditions on the oxidation of substituted toluenes, which can be extrapolated to the optimization of p-iodotoluene oxidation.

| Parameter | Variation | Effect on Yield/Rate | Rationale |

| Oxidant | KMnO4 | Effective, but can require harsh conditions | Strong oxidizing potential |

| Catalyst | Phase Transfer Catalyst (e.g., quaternary ammonium salts) | Increases reaction rate significantly in biphasic systems | Facilitates transport of the oxidant to the organic substrate |

| Solvent | Aqueous, with or without an organic co-solvent | Biphasic systems necessitate a PTC for efficient reaction | Solubilizes the permanganate salt |

| Temperature | Elevated temperatures (e.g., 95°C) | Increases reaction rate | Provides the necessary activation energy for C-H bond cleavage |

| pH | Neutral, acidic, or basic | Affects the oxidative power of KMnO4 and product stability | The oxidizing potential of permanganate is pH-dependent |

Mechanistic Elucidation of Oxidative Pathways

The mechanism of the oxidation of alkylarenes, such as p-iodotoluene, by potassium permanganate has been a subject of detailed study. The reaction pathway is understood to be dependent on the reaction conditions, particularly the solvent. nih.gov

In aqueous solutions, the reaction is believed to proceed through a hydride (H-) transfer from the benzylic carbon of the toluene derivative to one of the oxygen atoms of the permanganate ion. nih.gov In non-polar organic solvents, the mechanism is thought to involve the abstraction of a hydrogen atom (H•) from the methyl group. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the transition states of these reactions. For the oxidation of toluene by the permanganate anion, it has been shown that the Gibbs free energy of activation for both methyl group and ring oxidation pathways is approximately 25 kcal mol-1. nih.gov The transition states for hydrogen atom abstraction are considered to be late, meaning they resemble the products more than the reactants. nih.gov

The initial step in the oxidation of the methyl group is the rate-determining step. Subsequent oxidation steps of the intermediate benzyl alcohol and benzaldehyde are much faster, leading to the final carboxylic acid product. The study of kinetic isotope effects (KIEs), where a hydrogen atom is replaced by its heavier isotope deuterium, can provide evidence for the C-H bond breaking in the rate-determining step. wikipedia.orglibretexts.org A significant KIE (kH/kD > 1) would support a mechanism where the benzylic C-H bond is cleaved in the slow step of the reaction. wikipedia.orglibretexts.org

Cross-Coupling Strategies for Constructing the this compound Backbone

An alternative and highly versatile approach to this compound involves the construction of the biphenyl (B1667301) core through palladium-catalyzed cross-coupling reactions. These methods offer the advantage of building the molecule from smaller, readily available fragments, allowing for greater structural diversity in related compounds.

Suzuki-Miyaura Coupling in Biphenyl Carboxylic Acid Synthesis

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. nih.gov The reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.gov

For the synthesis of this compound, two primary Suzuki coupling strategies can be envisioned:

Coupling of 4-iodophenylboronic acid with a 4-halobenzoic acid (e.g., 4-bromobenzoic acid).

Coupling of a (4-carboxyphenyl)boronic acid with a 1,4-dihalobenzene (e.g., 1-bromo-4-iodobenzene).

The choice of reactants is often dictated by the commercial availability and reactivity of the starting materials. A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or palladium(II) acetate (B1210297) [Pd(OAc)2] with a suitable phosphine ligand, can be employed. The reaction is typically carried out in a mixed solvent system, such as toluene/water or dioxane/water, with a base like sodium carbonate, potassium carbonate, or cesium fluoride.

| Component | Example | Role |

| Aryl Halide | 4-Bromobenzoic acid | Electrophilic partner |

| Boronic Acid | 4-Iodophenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2/ligand | Catalyzes the C-C bond formation |

| Base | Na2CO3, K2CO3, CsF | Activates the boronic acid and neutralizes the generated acid |

| Solvent | Toluene/Water, Dioxane/Water | Solubilizes reactants and facilitates the reaction |

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org While it does not directly form a biphenyl linkage, it can be a key step in a multi-step synthesis of this compound. For instance, a di-alkyne could be synthesized and subsequently cyclized to form the biphenyl core. A more direct, albeit less common, application would be the coupling of an aryl halide with an alkyne that is then transformed into the second aryl ring.

A more relevant application of Sonogashira coupling in this context would be for the derivatization of a pre-formed this compound, where the iodo-substituent is coupled with a terminal alkyne to introduce further complexity to the molecule. However, for the primary construction of the biphenyl backbone, other cross-coupling methods are generally more direct.

Negishi and Stille Coupling Applications for C-C Bond Formation

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and reactivity. To synthesize this compound, one could couple a (4-carboxyphenyl)zinc halide with 1-bromo-4-iodobenzene, or a (4-iodophenyl)zinc halide with a 4-halobenzoic acid. The organozinc reagents are typically prepared in situ from the corresponding organohalide. organic-chemistry.org

Stille Coupling:

The Stille coupling utilizes an organotin compound (organostannane) reacting with an organohalide in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org A key advantage of organostannanes is their stability to air and moisture. libretexts.org For the synthesis of the target molecule, a (4-carboxyphenyl)stannane could be coupled with 1-bromo-4-iodobenzene. A significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product. organic-chemistry.org

The table below provides a comparative overview of these cross-coupling strategies for the synthesis of the this compound backbone.

| Coupling Reaction | Organometallic Reagent | Key Features |

| Suzuki-Miyaura | Organoboron | Mild reaction conditions, commercially available reagents, low toxicity of byproducts. |

| Negishi | Organozinc | High reactivity and functional group tolerance. |

| Stille | Organotin | Air and moisture stable reagents, but toxic byproducts. |

Alternative Synthetic Approaches to this compound Precursors

The synthesis of this compound and its precursors is not limited to standard cross-coupling reactions. Advanced methodologies offer alternative pathways that can provide improved yields, selectivity, and access to diverse structural analogs. These approaches often focus on the strategic introduction of key functional groups, such as the iodide or the carboxylic acid, at different stages of the synthesis.

Targeted Halogenation Strategies

Targeted halogenation provides a direct method for introducing an iodine atom onto an aryl scaffold, such as biphenyl-4-carboxylic acid, to form the desired product or its immediate precursor. These strategies often employ directing groups to control the regioselectivity of the halogenation, ensuring the iodine is installed at the correct position.

Recent advancements have focused on C-H bond functionalization, which offers an atom-economical approach to creating C-X bonds (where X is a halogen). rsc.org Functional groups already present in the molecule, such as carboxylic acids or amides, can act as internal ligands, directing a metal catalyst to a specific C-H bond for activation and subsequent halogenation. rsc.org This method is highly efficient for achieving exceptional regioselectivity. rsc.org

One unified strategy for the decarboxylative halogenation of (hetero)aryl carboxylic acids has been developed, which can be used to generate aryl halides from abundant carboxylic acid precursors. nih.govprinceton.edu This method leverages an aryl radical intermediate that can undergo divergent pathways: atom transfer for bromination or iodination, or radical capture by a copper catalyst for chlorination or fluorination. nih.govprinceton.edu This approach is notable for its broad substrate scope and operational simplicity under mild conditions. princeton.edu

Research has also explored the use of copper catalysts in conjunction with carboxylic acid additives to mediate the C-H halogenation of 2-arylpyridines. lookchem.com By tuning the additives and solvents, this protocol allows for selective mono- or di-halogenation, providing a controlled method for introducing halogen atoms onto aryl systems. lookchem.com

Table 1: Comparison of Targeted Halogenation Strategies

| Strategy | Key Features | Advantages | Typical Reagents |

| Directing Group-Assisted C-H Halogenation | Utilizes existing functional groups (e.g., carboxylic acid) to direct metal catalysts. | High regioselectivity, atom economy. | Palladium, Copper, or Rhodium catalysts; N-halosuccinimides (NXS). rsc.org |

| Decarboxylative Halogenation | Converts aryl carboxylic acids into aryl halides. | Access to all four aryl halides (F, Cl, Br, I) from a common precursor. nih.govprinceton.edu | Copper catalyst, oxidant, halogen source (e.g., N-iodosuccinimide). nih.govprinceton.edu |

| Copper-Mediated Halogenation | Employs copper salts and specific additives to control selectivity. | Tunable selectivity for mono- or di-halogenation. lookchem.com | CuBr, carboxylic acid additives, N-halosuccinimides. lookchem.com |

Carbonylation Reactions in Aryl Systems

Carbonylation reactions offer a powerful tool for introducing a carbonyl group (C=O) into an organic molecule, which is a key step in synthesizing the carboxylic acid moiety of this compound. nih.gov These reactions typically involve the use of carbon monoxide (CO) and a transition metal catalyst, most commonly palladium. nih.govmdpi.com

Palladium-catalyzed carbonylation of aryl halides or their equivalents is a potent method for converting these precursors into carboxylic acid derivatives. mdpi.com For instance, a 4,4'-diiodobiphenyl precursor could potentially be selectively monocarbonylated to yield this compound. The selectivity of such reactions can be influenced by factors like CO pressure; for example, in some aminocarbonylation reactions, higher pressures favor the formation of ketoamides over simple amides. mdpi.com

The versatility of this approach allows for the synthesis of various carbonyl compounds, including acids, esters, and amides, by choosing the appropriate nucleophile to be incorporated during the reaction. mdpi.com Magnetic nanoparticles functionalized with transition metals are emerging as highly efficient and recyclable catalysts for these processes, aligning with green chemistry principles by mitigating waste and environmental impact. nih.gov These catalysts are easily separated from the reaction mixture using an external magnet, allowing for multiple reuse cycles without significant loss of activity. nih.gov

Flavones, for example, can be synthesized using a palladium-catalyzed carbonylation process that introduces a carbonyl group into a 2-halide phenol precursor, followed by reaction with an alkyne. nih.gov This highlights the broad applicability of carbonylation in building complex molecular architectures from simple aryl halide starting materials. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unibo.itnih.gov The production of this compound can be made more sustainable by adopting greener synthetic routes, particularly in the core reactions used to construct the biphenyl framework, such as the Suzuki-Miyaura cross-coupling.

A key aspect of green synthesis is the use of environmentally benign solvents, with water being a preferred choice. researchgate.net Researchers have developed water-soluble nanocatalysts for Suzuki-Miyaura reactions, enabling the synthesis of biphenyl carboxylic acids at room temperature in high yields. researchgate.net One such catalyst, a fullerene-supported PdCl2 nanocatalyst, demonstrated high activity in pure water and could be recycled up to five times without a significant decrease in yield. researchgate.net Similarly, interfacial Suzuki cross-coupling reactions have been successfully carried out on unprotected carboxylic acids in biphasic water-organic systems by using a phase-transfer catalyst, which is essential for the reaction to proceed. scirp.org

Another green approach involves the use of heterogeneous catalysts, such as Palladium on Carbon (Pd/C). acs.org In a multikilogram-scale synthesis of a biphenyl carboxylic acid derivative, using Pd/C as the catalyst in a methanol (B129727)/water solvent system resulted in an improved yield and significantly lower levels of residual palladium in the final product (<6 ppm) compared to homogeneous catalysts. acs.org

Sustainable synthesis also looks towards utilizing renewable feedstocks. Lignin, a complex polymer found in wood, can be broken down into benzoic acid derivatives (BADs). rsc.org These lignin-based platform chemicals, such as p-hydroxybenzoic acid and vanillic acid, can serve as starting materials for producing APIs, providing a greener alternative to petroleum-based feedstocks. rsc.org This "demand orientation" strategy aims to create sustainable routes for producing valuable chemicals from biomass. rsc.org

Table 2: Green Chemistry Approaches in Biphenyl Carboxylic Acid Synthesis

| Approach | Principle of Green Chemistry | Example | Key Advantages |

| Aqueous Phase Catalysis | Safer Solvents | Suzuki-Miyaura coupling using a water-soluble fullerene-supported PdCl2 nanocatalyst. researchgate.net | Eliminates hazardous organic solvents, allows for catalyst recycling, mild reaction conditions. researchgate.net |

| Heterogeneous Catalysis | Catalysis, Waste Prevention | Use of Pd/C for Suzuki coupling in a MeOH/H2O system. acs.org | Easy separation of catalyst, low metal contamination in the product, improved yield. acs.org |

| Phase-Transfer Catalysis | Safer Solvents, Atom Economy | Interfacial Suzuki coupling of unprotected bromobenzoic acids in a biphasic system. scirp.org | Avoids protection/deprotection steps, allows use of water, catalyst layer can be recycled. scirp.org |

| Renewable Feedstocks | Use of Renewable Feedstocks | Synthesis of APIs from lignin-based benzoic acid derivatives. rsc.org | Reduces reliance on fossil fuels, valorizes biomass waste streams. rsc.org |

Chemical Transformations and Reactivity Profiles of 4 4 Iodophenyl Benzoic Acid

Functional Group Interconversions at the Carboxylic Acid Moiety

The carboxylic acid group in 4-(4-Iodophenyl)benzoic acid is a prime site for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives. These transformations include the formation of esters and amides, reduction to alcohols and aldehydes, and decarboxylation.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is a fundamental transformation. Esterification can be effectively achieved through methods like the Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent in the presence of a nucleophilic catalyst. wikipedia.orgorganic-chemistry.org This method is known for its mild conditions, proceeding at room temperature and tolerating a wide array of functional groups. wikipedia.org

Esterification: A common method for esterifying carboxylic acids is the Steglich esterification, which employs N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP). organic-chemistry.orgresearchgate.net This reaction is typically performed in an anhydrous aprotic solvent like dichloromethane (B109758) (CH2Cl2) at room temperature. The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol, facilitated by DMAP, to form the ester and dicyclohexylurea (DCU) as a byproduct. wikipedia.orgorganic-chemistry.org High yields can be obtained even with sterically hindered alcohols. organic-chemistry.org

Amidation: The synthesis of amides from this compound can be accomplished using various modern catalytic methods that avoid the need for stoichiometric activating agents. Boronic acid catalysts, such as ortho-iodophenylboronic acid, have been shown to be effective for direct amidation reactions at room temperature. researchgate.net Additionally, transition metal catalysts, for instance those based on zirconium, can mediate the direct formation of amides from carboxylic acids and amines under relatively mild conditions. diva-portal.org Reductive amination offers another pathway where the carboxylic acid is reacted with an amine in the presence of a reducing agent like phenylsilane, catalyzed by a zinc compound, to yield the corresponding amine. rsc.org

| Transformation | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| Esterification (Steglich) | Alcohol (R-OH), DCC, cat. DMAP, CH₂Cl₂, Room Temperature | 4-(4-Iodophenyl)benzoate ester | Mild conditions, high yields, tolerates sterically hindered alcohols. organic-chemistry.org |

| Amidation (Boron-catalyzed) | Amine (R-NH₂), o-Iodophenylboronic acid, Molecular Sieves, Room Temperature | 4-(4-Iodophenyl)benzamide | Catalytic, direct conversion of free carboxylic acids and amines. researchgate.net |

| Amidation (Zirconium-catalyzed) | Amine (R-NH₂), ZrCl₄, THF, 70 °C | 4-(4-Iodophenyl)benzamide | Effective for various substituted benzoic acids and amines. diva-portal.org |

| Reductive Amination | Amine (R-NH₂), Phenylsilane, cat. Zinc Acetate (B1210297), Toluene, Reflux | Substituted benzylamine | One-pot conversion of carboxylic acid to the corresponding amine. rsc.org |

Reduction to Alcohols and Aldehydes

The carboxylic acid moiety can be reduced to the corresponding primary alcohol, (4-(4-iodophenyl)phenyl)methanol. This transformation typically requires a potent reducing agent due to the low electrophilicity of the carboxylate carbon.

Reduction to Alcohol: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. masterorganicchemistry.com The reaction is usually carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. chemistrysteps.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally considered too mild to reduce carboxylic acids under standard conditions. libretexts.orgmasterorganicchemistry.com The carbon-iodine bond is typically stable under these hydride reduction conditions.

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a challenging transformation. The intermediate aldehyde is more reactive than the starting carboxylic acid towards the hydride reagent, leading to over-reduction to the primary alcohol. libretexts.org Therefore, direct conversion is not typically feasible with standard reducing agents like LiAlH₄. Specialized multi-step procedures are often required to synthesize the corresponding aldehyde, 4-(4-iodophenyl)benzaldehyde, from the carboxylic acid. google.com

| Transformation | Reagent and Conditions | Product | Notes |

|---|---|---|---|

| Reduction to Primary Alcohol | 1. LiAlH₄, Anhydrous Ether/THF 2. H₂O or H₃O⁺ workup | (4-(4-Iodophenyl)phenyl)methanol | LiAlH₄ is a strong, non-selective reducing agent. masterorganicchemistry.com The C-I bond is unaffected. |

| Reduction to Aldehyde | Not feasible via direct reduction with common hydrides. | 4-(4-Iodophenyl)benzaldehyde | The aldehyde intermediate is more reactive than the starting material, leading to over-reduction. libretexts.org Requires indirect, multi-step synthetic routes. |

Decarboxylation Pathways and Derivatives

The removal of the carboxyl group, known as decarboxylation, can be induced under specific conditions to yield 4-iodobiphenyl. This reaction often requires a catalyst and elevated temperatures.

Copper-catalyzed decarboxylation is a well-established method for aromatic carboxylic acids. future4200.com The reaction typically involves heating the carboxylic acid with a copper salt, often in a high-boiling solvent like quinoline (B57606) or N-methyl-2-pyrrolidone (NMP). future4200.com The use of specific ligands, such as aliphatic amines, can significantly lower the required reaction temperature and shorten reaction times. future4200.com This transformation proceeds through the formation of an aryl-copper intermediate, which is then protonated by a source in the reaction medium to yield the decarboxylated product. future4200.com More advanced copper-catalyzed methods can utilize light (photoinduced ligand-to-metal charge transfer) to generate the key aryl radical intermediate under mild, ambient temperature conditions, which can then be used to form other derivatives, such as arylboronic esters. nih.gov

| Reaction Type | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| Copper-Catalyzed Protodecarboxylation | cat. Cu salt (e.g., CuBr), Ligand (e.g., TMEDA), High-boiling solvent (e.g., NMP), Heat (e.g., 140 °C) | 4-Iodobiphenyl | Aliphatic amine ligands can lower reaction temperatures compared to traditional quinoline systems. future4200.com |

| Photoinduced Copper-Catalyzed Decarboxylative Borylation | cat. Cu(I), B₂Pin₂, Oxidant (NFSI), MeCN, 365 nm light | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4'-iodobiphenyl | Proceeds via an aryl radical intermediate under mild, room-temperature conditions. nih.gov |

Transformations Involving the Aryl Iodide Group

The aryl iodide functionality provides a second reactive handle on the molecule, distinct from the carboxylic acid. It is a key participant in a variety of metal-catalyzed reactions and, under certain conditions, nucleophilic substitution.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) on unactivated aryl halides is generally a difficult reaction. The standard SₙAr mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. byjus.comnih.gov The carboxylic acid group is a deactivating group, which does not sufficiently activate the ring for this type of substitution.

Furthermore, the reactivity of halogens as leaving groups in SₙAr reactions typically follows the order F > Cl > Br > I, which is the reverse of the trend seen in Sₙ1 and Sₙ2 reactions. byjus.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. Consequently, displacing the iodide from this compound via a classical SₙAr pathway is not a favorable process. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates or radical pathways (Sₙ1), may be possible under specific, often harsh, conditions but are not generally employed for this substrate. byjus.comnih.gov

Palladium-Catalyzed Transformations (Beyond Cross-Coupling)

The carbon-iodine bond is highly reactive in palladium-catalyzed transformations. While classic cross-coupling reactions are common, other valuable transformations can also be achieved.

Reductive Homocoupling: Aryl iodides can undergo palladium-catalyzed reductive homocoupling to form symmetrical biaryl compounds. In the case of this compound, this would lead to the formation of quaterphenyl (B1678625) derivatives. This reaction can be carried out using a palladium catalyst, such as Pd(dppf)Cl₂, in a solvent like dimethyl sulfoxide (B87167) (DMSO) which can also act as the reducing agent, obviating the need for an external reductant. researchgate.net

Carbonylation: Palladium-catalyzed carbonylation introduces a carbonyl group into the molecule by reacting the aryl iodide with carbon monoxide (CO). chimia.ch Depending on the nucleophile present (e.g., an alcohol or amine), this reaction can produce esters, amides, or other carboxylic acid derivatives. chimia.chresearchgate.net For instance, the alkoxycarbonylation of an aryl iodide in the presence of an alcohol and a base yields the corresponding benzoate (B1203000) ester. This method is a powerful tool for elaborating the molecular structure directly at the C-I bond. researchgate.netmdpi.com

| Reaction Type | Catalyst and Reagents | Product Type | Key Features |

|---|---|---|---|

| Reductive Homocoupling | Pd(dppf)Cl₂, Base, DMSO, Heat | Symmetrical biaryl (quaterphenyl derivative) | DMSO can act as both solvent and reductant, simplifying the reaction system. researchgate.net |

| Alkoxycarbonylation | Pd catalyst (e.g., Pd(PPh₃)₄), CO gas, Alcohol (R-OH), Base | Benzoate ester derivative | Directly converts the C-I bond into an ester functionality. chimia.chresearchgate.net |

| Aminocarbonylation | Pd catalyst (e.g., Pd/dppp), CO gas, Amine (R-NH₂), Base | Benzamide derivative | Forms an amide bond at the site of the aryl iodide. chimia.ch |

Radical Reactions of the Aryl Iodide

The carbon-iodine (C-I) bond in this compound is susceptible to cleavage, initiating radical reactions. The C-I bond is notably weaker than corresponding carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, making the iodo-substituted compound more reactive in radical-mediated transformations. nih.govacs.org For instance, the bond dissociation energy for the C-I bond in iodobenzene (B50100) is approximately 2.84 eV, which is significantly lower than that of bromobenzene (B47551) at 3.49 eV. nih.govacs.org This lower bond strength facilitates homolytic cleavage to generate an aryl radical, which can then participate in various coupling and functionalization reactions.

Research has demonstrated the participation of iodo-substituted phenyl derivatives in palladium-catalyzed C-C coupling reactions under conditions that can involve radical intermediates. vanderbilt.edu For example, the radical derivative of an iodinated benzotriazinyl compound smoothly underwent Suzuki coupling with 4-methoxyphenylboronic acid. vanderbilt.edu While specific studies focusing solely on the radical reactions of this compound are not extensively detailed in the provided results, the general reactivity of aryl iodides suggests its potential as a precursor for aryl radicals in various synthetic contexts, including photoredox catalysis-driven processes that generate acyl radicals from carboxylic acids. acs.org

The reaction of benzoic acid with hydroxyl radicals has been studied, indicating that radical addition reactions are kinetically favored, with the formation of pre-reactive complexes influencing the reaction energy barriers. rsc.org Although this study focuses on the benzoic acid moiety, it provides insight into the general behavior of the aromatic system towards radical species.

Electrophilic Aromatic Substitution on the Phenyl Rings

Electrophilic aromatic substitution (EAS) on this compound involves the reaction of an electrophile with the π-electrons of its two phenyl rings. The mechanism proceeds through a two-step addition-elimination process, where the initial attack on the electrophile forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. uomustansiriyah.edu.iqmasterorganicchemistry.com The rate-determining step is the formation of this intermediate, as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.comuci.edu Subsequent deprotonation restores aromaticity. uomustansiriyah.edu.iqmasterorganicchemistry.com

The directing effects of the substituents on each ring govern the regioselectivity of the substitution.

The benzoic acid ring: The carboxylic acid group (-COOH) is an electron-withdrawing group and a meta-director. uci.edu It deactivates the ring towards electrophilic attack, making it less reactive than benzene (B151609). mnstate.edu

The iodophenyl ring: The iodine atom (-I) is a deactivating group due to its inductive effect, but it is an ortho-, para-director because its lone pairs can stabilize the arenium ion through resonance. uci.edu

Therefore, electrophilic attack is more likely to occur on the iodophenyl ring at the positions ortho or para to the iodine atom. However, the bulky nature of the iodine atom may sterically hinder attack at the ortho positions.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeBr3 or AlCl3. uci.edu

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. uomustansiriyah.edu.iq

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. However, these reactions are often unsuccessful on rings deactivated by groups like -COOH. uci.edu

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials. nih.govtcichemicals.com this compound is a valuable building block in MCRs due to its two distinct reactive sites: the carboxylic acid group and the aryl iodide.

The carboxylic acid functionality can participate in reactions like the Ugi and Passerini reactions. tcichemicals.comorganic-chemistry.org The Ugi reaction, a four-component reaction, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. tcichemicals.com

The aryl iodide moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which can be integrated into MCR sequences. For example, a sequential process could involve a Sonogashira or Suzuki coupling at the iodide position, followed by a reaction involving the carboxylic acid group. Research has shown that MCRs involving arynes (generated from aryl halides), a nucleophile, and CO2 can lead to ortho-substituted benzoic acids and their cyclized derivatives. mdpi.com While not directly demonstrated for this compound in the provided results, its structure lends itself to such transformations. For instance, three-component couplings of 2-iodobenzoic acids, alkynylcarboxylic acids, and ammonium (B1175870) acetate have been reported. d-nb.info

Chemo- and Regioselective Functionalization Strategies

The presence of two different functional groups on distinct phenyl rings in this compound allows for chemo- and regioselective transformations. The key to selective functionalization lies in exploiting the different reactivities of the carboxylic acid group and the carbon-iodine bond.

Chemoselectivity: The aryl iodide is highly susceptible to palladium-catalyzed cross-coupling reactions, while the carboxylic acid group is generally unreactive under these conditions unless specifically activated. This difference allows for selective modification at the iodide position. beilstein-journals.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent. Studies have shown that aryl iodides are more reactive than aryl bromides, allowing for selective coupling. For instance, quantitative conversion of 4-iodobenzoic acid was achieved at room temperature with 0.1% Pd catalyst, highlighting its high reactivity. nih.gov This method is widely used to form new carbon-carbon bonds. organic-chemistry.orgdiva-portal.org

Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is known to proceed under mild conditions. wikipedia.org The reactivity difference between aryl halides can be exploited for selective couplings. wikipedia.org

Heck Reaction: This palladium-catalyzed reaction couples the aryl iodide with an alkene. organic-chemistry.orgnumberanalytics.com The reaction typically shows high trans selectivity. organic-chemistry.org

Ullmann Condensation: This copper-catalyzed reaction can be used to form aryl ethers, thioethers, or amines from the aryl iodide. wikipedia.org Traditional Ullmann reactions often require high temperatures, but modern methods use soluble copper catalysts. wikipedia.orgorganic-chemistry.org

Regioselectivity: In the context of electrophilic aromatic substitution, the directing effects of the iodine and carboxylic acid groups control the position of the incoming electrophile, as discussed in section 3.3.

Furthermore, strategies involving ortho-functionalization can be employed. For example, ortho-lithiation directed by the carboxylic acid group (after protection) could allow for the introduction of a substituent adjacent to the carboxyl group. The choice of solvent and catalyst can also play a crucial role in directing the regioselectivity of certain reactions. nih.gov For instance, in annulation reactions of unsymmetrical cyclic aryliodoniums, the choice of palladium catalyst and ligand system can switch the outcome between C-N and C-O bond formation. acs.org

Table of Reaction Conditions for Suzuki-Miyaura Coupling of 4-Iodobenzoic Acid

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Na2PdCl4 (0.01 mol%) | PPh2PhSO3Na | K2CO3 | Water | 70 | 100% Conversion | nih.gov |

| 2 | Na2PdCl4 (0.1 mol%) | PPh2PhSO3Na | K2CO3 | Water | Room Temp. | 100% Conversion | nih.gov |

| 3 | Pd(OAc)2 | PCy3 | Various | Various | Room Temp. | High | organic-chemistry.org |

| 4 | Pd2(dba)3 | P(t-Bu)3 | Various | Various | Room Temp. | High | organic-chemistry.org |

Supramolecular Chemistry and Self Assembly of 4 4 Iodophenyl Benzoic Acid Systems

Hydrogen Bonding Networks in 4-(4-Iodophenyl)benzoic acid Assemblies

Hydrogen bonding is a primary directional force in the assembly of systems containing this compound. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, facilitating robust and predictable structural motifs.

In both solid and solution states, carboxylic acids like this compound are known to form highly stable cyclic dimers through intermolecular hydrogen bonding. schoolwires.netnih.gov This common and robust supramolecular synthon involves two molecules associating via a pair of O-H···O hydrogen bonds, creating a characteristic eight-membered ring motif denoted as R²₂(8) in graph-set notation. researchgate.netresearchgate.net

The dimerization energy for such motifs is significant, typically ranging from 14 to 17 kcal/mol in the gas phase for various carboxylic acid dimers, indicating a strong thermodynamic driving force for their formation. uoa.gr This strong association persists even when other functional groups are present, often dominating the initial self-assembly process. nih.gov For example, in the presence of inert solvents, the degree of dimerization of carboxylic acids remains high. nih.gov The stability of this dimer is a key factor that can be exploited or must be considered when designing more complex supramolecular architectures, as it can compete with or complement other intermolecular interactions. nih.govrsc.org

Beyond self-dimerization, the carboxylic acid group of this compound readily engages in hydrogen bonding with a variety of organic guest molecules, particularly those containing complementary functionalities like nitrogen-containing heterocycles (e.g., pyridines, pyrimidines) or amides. nih.govrsc.org The formation of these heteromeric synthons, such as the carboxylic acid···pyridine (B92270) or carboxylic acid···amide motifs, is a cornerstone of co-crystal engineering. researchgate.netnih.gov

In co-crystallization experiments, the acid group can form strong O-H···N hydrogen bonds with pyridine derivatives. nih.gov These interactions can be more favorable than the acid-acid dimerization, leading to the formation of acid-base complexes instead of homodimers. acs.org The outcome of the assembly—whether a homodimer or a co-crystal with a guest molecule forms—often depends on the relative basicity of the guest molecule and the reaction conditions. rsc.orgrsc.org For instance, co-crystallization of iodo-substituted benzoic acids with aminopyrimidines has been shown to reliably produce a primary structural motif based on hydrogen bonds between the carboxylic acid and the amino-pyrimidine. nih.gov These primary assemblies can then be further organized by other, weaker interactions. nih.gov

Halogen Bonding Interactions Facilitated by the Iodine Moiety

The iodine atom on the this compound molecule is not a passive substituent; it is an active participant in directing supramolecular assembly through halogen bonding (XB). A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom, known as a σ-hole, interacts with a Lewis base (a nucleophile). umich.edumdpi.comnih.gov The strength and directionality of halogen bonds make them a powerful tool in crystal engineering. mdpi.comnih.gov

The iodine atom in this compound acts as a potent halogen bond donor, capable of forming directional C-I···X interactions with various halogen bond acceptors, such as pyridyl nitrogen atoms, carbonyl oxygen atoms, or other halides. rsc.orgnih.govacs.org This capability allows for the rational design of multi-component co-crystals where both hydrogen and halogen bonds work in concert to build complex architectures. rsc.orgnih.gov

Research has demonstrated that in systems containing both hydrogen and halogen bond donors and acceptors, a predictable hierarchy of interactions can often be established. rsc.org For example, in co-crystals of iodo-substituted benzoic acids with aminopyrazines, a primary 1-D chain is formed through robust O-H···N hydrogen bonds, and these chains are then linked into higher-order structures by secondary C-I···N halogen bonds. rsc.org In some cases, the carboxylic acid dimer motif can remain intact while the iodine atoms form halogen bonds with a suitable guest molecule, such as 1,4-dithiane, leading to the formation of polymers. rsc.orgrsc.org The deliberate combination of strong hydrogen-bond synthons with weaker, yet structurally significant, halogen bonds provides a reliable strategy for constructing extended molecular networks with predictable connectivity. nih.gov

The strength of a halogen bond can be comparable to that of a hydrogen bond, with interaction energies ranging from 5 to 180 kJ/mol. rsc.org The strength is influenced by several factors, including the polarizability of the halogen atom (I > Br > Cl) and the nature of the electron-withdrawing group attached to it, which modulates the size and intensity of the σ-hole. acs.org For iodoaromatic compounds, the C-I···O interaction energy is estimated to be in the range of 14.2–17.6 kJ/mol. acs.org

Table 1: Comparative Interaction Data for Non-Covalent Bonds This table provides illustrative data compiled from various sources on typical non-covalent interaction energies and geometries.

| Interaction Type | Typical Energy (kJ/mol) | Typical Donor-Acceptor Distance | Directionality (Angle) |

|---|---|---|---|

| O-H···O (Carboxylic Acid Dimer) | ~58 - 71 (14-17 kcal/mol) uoa.gr | O···O: ~2.62 Å researchgate.net | O-H···O: ~178° researchgate.net |

| C-I···O (Halogen Bond) | ~14 - 18 acs.org | I···O: ~3.05 Å acs.org | C-I···O: ~180° nih.gov |

| π-π Stacking (Aromatic Rings) | Variable (depends on geometry and substituents) | Centroid-Centroid: ~3.7 Å researchgate.net | Parallel-displaced or T-shaped geometries are common |

π-π Stacking Interactions in Hierarchical Aggregates of this compound

In the solid state, molecules of this compound, often pre-organized by stronger hydrogen and/or halogen bonds, can arrange themselves to facilitate favorable π-π interactions. These typically occur in a parallel-displaced or T-shaped geometry rather than a face-to-face arrangement to minimize electrostatic repulsion. utexas.edu The centroid-to-centroid distance in such stacked systems is often found to be around 3.7 Å. researchgate.net The formation of nanoaggregates of similar molecules like biphenyl-4-carboxylic acid has been shown to be driven by a combination of hydrogen bonding and π-π stacking, highlighting the cooperative nature of these forces. nih.gov In porphyrin systems featuring iodophenyl substituents, π-π stacking of layers already held together by N···I interactions leads to the final layered crystal structure. acs.org The collective effect of numerous, relatively weak π-π interactions can significantly influence the final crystal packing and the material's physical properties. researchgate.net

Solvent-Assisted Self-Assembly and Polymorphism Studies

The self-assembly of this compound into ordered supramolecular structures is profoundly influenced by the solvent environment. Solvents can mediate intermolecular interactions, leading to the formation of different crystalline forms, or polymorphs, and solvates (pseudopolymorphs). This phenomenon, known as solvent-assisted self-assembly, is critical in crystal engineering as the choice of solvent can dictate the final solid-state architecture and its corresponding properties.

Research into benzoic acid derivatives demonstrates that solvents play a crucial role in the crystallization process. They can influence which supramolecular synthons—the fundamental building blocks of a crystal structure—are expressed. For this compound, the primary interactions driving self-assembly are hydrogen bonds between the carboxylic acid groups and halogen bonds involving the iodine atom. The balance between these interactions can be tipped by the solvent's polarity, hydrogen-bonding capability, and size.

For instance, studies on the recrystallization of related acylhydrazone derivatives of 4-iodobenzoic acid have shown that the choice of solvent is critical for obtaining high-quality single crystals. In one such study, using acetonitrile (B52724) as the solvent for recrystallization led to the formation of a solvate, where the solvent molecule is incorporated into the crystal lattice. mdpi.com This illustrates a direct case of the solvent not only facilitating crystallization but becoming an integral part of the final structure. The ability of coordinating solvents to alter molecular structures is a recognized phenomenon in the self-assembly of metal-carboxylate systems as well. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common feature in molecular solids, including those of benzoic acids. rsc.org The specific polymorph obtained can depend on kinetic or thermodynamic factors during crystallization, which are heavily influenced by the solvent. For example, different solvents can stabilize different molecular conformations or intermolecular hydrogen-bonding patterns, leading to distinct crystal packing. nih.gov In the case of this compound, a polar, protic solvent might favor the classic carboxylic acid dimer synthon, while a nonpolar solvent might allow for weaker interactions, like C-H···O or halogen bonds, to play a more structure-directing role. The competition between hydrogen and halogen bonding is a key theme; studies on co-crystals of iodo-substituted benzoic acids show that while hydrogen bonds often form the primary structural motif, halogen bonds play a crucial supporting role in organizing these motifs into larger architectures. nih.gov

The table below summarizes findings from related systems that illustrate the effect of solvents on the self-assembly and polymorphism of benzoic acid derivatives.

| System | Solvent(s) | Observed Outcome | Reference |

|---|---|---|---|

| Acylhydrazone of 4-Iodobenzoic acid | Acetonitrile | Formation of a stable solvate (pseudopolymorph) with the solvent molecule incorporated into the crystal structure. | mdpi.com |

| 1,3,5-Tris(4-iodophenyl)benzene (related iodo-aryl compound) | Various organic solvents | The structure of the resulting two-dimensional porous nanoarchitecture was shown to be tunable by using different solvents. | cea.fr |

| Piroxicam-fluorobenzoic acid complexes | Various | Exhibited tautomeric polymorphism, where the specific form obtained was dependent on crystallization conditions. | rsc.org |

| Triorganotin(IV) carboxylates | Ethanol vs. DMF | The presence of different coordinating solvents (ethanol, DMF) resulted in completely different final supramolecular structures (1D infinite chain vs. discrete monomer). | researchgate.net |

Directed Self-Assembly for Functional Supramolecular Structures

Directed self-assembly (DSA) harnesses specific, directional non-covalent interactions to guide molecules into predefined, functional architectures. For this compound, its molecular structure is ideally suited for DSA, offering a toolkit of interactions that can be exploited to build complex supramolecular networks. The key interactions are the strong and directional hydrogen bonds from the carboxylic acid group and the equally directional halogen bonds from the iodine atom.

The primary and most predictable interaction is the hydrogen bond between carboxylic acid moieties, which typically forms a robust centrosymmetric dimer synthon. This dimer can be considered a larger, more rigid building block for further assembly. The subsequent arrangement of these dimers is then guided by weaker, yet highly directional, secondary interactions.

The iodine atom on the phenyl ring is a powerful tool for directing assembly due to its ability to act as a halogen bond (XB) donor. Halogen bonding is a non-covalent interaction where the electropositive region (the σ-hole) on the halogen atom interacts with a Lewis base, such as a nitrogen atom, an oxygen atom, or even another halogen. acs.org In the context of this compound, I···O and I···I interactions can link the primary hydrogen-bonded dimers into one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. Research on related iodo-substituted aromatic molecules has demonstrated the efficacy of using halogen bonds to construct extended solid-state networks with predictable connectivity. nih.gov

Furthermore, the aromatic phenyl rings provide platforms for π-π stacking interactions. These interactions, while generally weaker than hydrogen or halogen bonds, play a significant role in the close packing of molecules and can influence the final dimensionality and stability of the supramolecular structure. The interplay between hydrogen bonding, halogen bonding, and π-π stacking allows for fine control over the resulting architecture.

The directed self-assembly of molecules containing iodophenyl groups has been successfully used to create functional structures, particularly in the realm of surface patterning. On surfaces like graphite (B72142) or gold, molecules containing iodo-phenyl groups can form highly ordered two-dimensional porous networks. cea.frresearchgate.net The formation and structure of these networks are dictated by the balance of molecule-molecule interactions (halogen bonds) and molecule-substrate interactions. By controlling factors like molecular concentration and temperature, it is possible to direct the assembly process to achieve specific nanoarchitectures. researchgate.netacs.org Although these specific studies use molecules larger than this compound, the principles of using the iodophenyl moiety for directed assembly are directly applicable.

The table below outlines the key non-covalent interactions available to this compound and their role in the directed formation of supramolecular structures.

| Interaction Type | Participating Groups | Role in Directed Self-Assembly | Strength/Directionality |

|---|---|---|---|

| Hydrogen Bond (O-H···O) | Carboxylic acid (-COOH) | Forms robust and predictable primary dimers, acting as the fundamental building block. | Strong, Highly Directional |

| Halogen Bond (C-I···O/N/I) | Iodine atom and a Lewis basic site (e.g., carbonyl oxygen) | Links primary hydrogen-bonded units into higher-order 1D, 2D, or 3D networks. Offers high directionality for precise structural control. | Moderate, Highly Directional |

| π–π Stacking | Phenyl rings | Stabilizes the overall crystal packing by promoting face-to-face or offset stacking of aromatic rings. | Weak to Moderate, Less Directional |

| C-H···O Interaction | Aromatic C-H and carbonyl oxygen | Acts as a weaker, auxiliary interaction that helps satisfy coordination preferences and contributes to the stability of the final packed structure. | Weak, Directional |

Coordination Chemistry of 4 4 Iodophenyl Benzoic Acid in Metal Organic Frameworks Mofs and Covalent Organic Frameworks Cofs

4-(4-Iodophenyl)benzoic acid as a Ligand in Metal-Organic Frameworks (MOFs)

In the realm of MOFs, this compound serves as a crucial building block, where the carboxylate group coordinates with metal ions or clusters to form extended, porous networks. nih.gov

Design and Synthesis of Carboxylate-Based MOFs

The synthesis of carboxylate-based MOFs is a well-established strategy for creating robust and porous materials. mdpi.com The use of high-valent metal ions, such as Zr(IV) and Hf(IV), in conjunction with carboxylate linkers leads to the formation of exceptionally stable MOFs due to the strong metal-to-ligand bonds. mdpi.com The synthesis often involves solvothermal or hydrothermal methods where the metal salt and the organic linker, such as this compound, are dissolved in a solvent and heated to promote crystallization. jchemrev.com

Modulators, such as benzoic acid, are often introduced during the synthesis of these MOFs. mdpi.comunito.it These modulators compete with the primary linker for coordination to the metal centers, which can slow down the crystallization process and lead to the formation of more crystalline and well-defined framework structures. nih.govmdpi.com This technique has been particularly effective in the synthesis of zirconium-based MOFs, like the UiO-66 series, where it facilitates the formation of highly crystalline materials. nih.govunito.itd-nb.info

| MOF Synthesis Parameters | Description | References |

| Metal Source | High-valent metal ions like Zr(IV) and Hf(IV) are commonly used for high stability. | mdpi.com |

| Organic Linker | Carboxylate-based linkers, including this compound, form the framework structure. | nih.gov |

| Synthesis Method | Solvothermal and hydrothermal methods are prevalent. | jchemrev.com |

| Modulators | Monocarboxylic acids like benzoic acid are used to control crystal growth and defect formation. | nih.govmdpi.comunito.itd-nb.info |

Influence of the Iodophenyl Group on MOF Architecture and Functionality

Furthermore, the iodine atom provides a reactive site for further chemical transformations. This opens up possibilities for post-synthetic modification, allowing for the introduction of new functional groups and the tuning of the MOF's properties for specific applications. rsc.orgrsc.org The iodophenyl group can also influence the electronic properties of the framework, which can be advantageous for applications in catalysis and sensing. nih.gov

Post-Synthetic Modification of MOFs Containing this compound

Post-synthetic modification (PSM) is a powerful technique for functionalizing MOFs after their initial synthesis. rsc.orgrsc.org MOFs constructed with this compound are excellent candidates for PSM due to the reactivity of the carbon-iodine bond. This allows for a variety of chemical reactions, such as Suzuki-Miyaura cross-coupling, to be performed on the framework without compromising its structural integrity. researchgate.net

Through PSM, the pore environment of the MOF can be precisely tailored. nih.gov For instance, different organic moieties can be grafted onto the iodophenyl group, introducing new functionalities for applications like targeted gas sorption, catalysis, and sensing. rsc.orgnih.gov This approach has been used to create hierarchical MOFs with both micro- and mesopores, improving mass transport for catalytic applications. nih.gov Coordinative PSM at the metal nodes is another strategy to modify the properties of the MOF. nih.gov

Incorporation of this compound in Covalent Organic Frameworks (COFs)

In Covalent Organic Frameworks (COFs), this compound can be utilized as a building block where the carboxylic acid can be transformed into other functional groups suitable for forming covalent linkages.

Strategies for Covalent Linkage within COF Architectures

The construction of COFs relies on the formation of strong, reversible covalent bonds to create crystalline, porous structures. rsc.orgresearchgate.net While the carboxylic acid group of this compound is not directly used for the most common COF linkages (like boronate ester or imine formation), it can be chemically modified to participate in these reactions. For instance, it could be converted to an amine or an aldehyde.

Common strategies for forming covalent linkages in COFs include:

Imine condensation: This involves the reaction between amines and aldehydes. wur.nlmdpi.com

Boronate ester formation: This occurs through the condensation of boronic acids with diols. nih.gov

Triazine formation: This is achieved through the trimerization of nitriles. rsc.org

The synthesis of COFs often employs solvothermal methods, where the building blocks are heated in a solvent mixture to promote the formation of a crystalline framework. nih.gov The choice of building blocks and linkage chemistry determines the topology and pore size of the resulting COF. nih.gov

Functionalization of COFs with Iodophenyl Moieties for Specific Applications

The iodophenyl group of this compound provides a valuable handle for the functionalization of COFs. This can be achieved either by using the pre-functionalized monomer in the initial COF synthesis or through post-synthetic modification of a COF containing iodophenyl groups. uni-muenchen.desemanticscholar.org

Post-synthetic modification of COFs with iodophenyl moieties allows for the introduction of a wide range of functional groups that might not be compatible with the initial COF synthesis conditions. researchgate.netuni-muenchen.de For example, Suzuki-Miyaura cross-coupling reactions can be performed on bromo- or iodo-functionalized COFs to install various organic groups onto the pore walls. researchgate.net This functionalization can significantly enhance the COF's performance in specific applications such as:

Role of this compound in Single-Molecule Magnets and Coordination Polymers

Coordination polymers are extended networks of metal ions linked by organic ligands. When the chosen metal ions are paramagnetic (possessing unpaired electrons), the resulting material can exhibit interesting magnetic properties. researchgate.net The organic linker, such as this compound, plays a crucial role in dictating the magnetic behavior by controlling the distance and geometric arrangement of these metal centers, which in turn governs the magnetic coupling between them. rsc.orgnih.gov

A particularly fascinating class of magnetic molecules are Single-Molecule Magnets (SMMs), which can retain magnetization at the molecular level and represent the ultimate limit of magnetic information storage. The creation of SMMs within coordination polymers requires precise control over the magnetic anisotropy of the individual metal ions and the interactions between them.

Tunable Porosity and Adsorption Properties of Framework Materials Derived from this compound

A defining feature of MOFs is their permanent porosity, which can be precisely controlled for applications in gas storage and separation. unt.edubohrium.com The porosity of a MOF is directly influenced by the geometry and size of its organic linkers. The extended, rigid nature of the this compound backbone is conducive to forming materials with significant internal surface area and pore volume. nih.govwpi.edu

The concept of "tunable porosity" refers to the ability to modify a MOF's pore structure and adsorption characteristics by altering its components. This can involve creating flexible frameworks that respond to external stimuli like gas pressure, a phenomenon known as "gate-opening." Research on analogous systems provides clear insight into how frameworks derived from this compound would behave.

For example, a MOF constructed with nickel and 4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid, a linker with the same biphenyl (B1667301) core, exhibits a dynamic structure that switches from a non-porous "closed" state to a porous "open" state upon exposure to specific pressures of CO2 or methane (B114726). ossila.com Furthermore, by creating a mixed-metal system (Ni/Co), the exact pressure at which this transition occurs can be fine-tuned to optimize the material's working capacity for methane storage. ossila.com

Table 1: Methane Working Capacity in an Analogue Biphenyl-Based MOF This interactive table shows the tunable methane working capacity in a mixed-metal MOF, X-dia-1-Ni₀.₈₉Co₀.₁₁, which uses a linker analogous to this compound. The data illustrates how subtle changes in composition can optimize adsorption properties. ossila.com

| Metal Composition | Pressure Range (bar) | Temperature (K) | Methane Working Capacity (cm³/cm³) |

| Ni₀.₈₉Co₀.₁₁ | 5 to 35 | 298 | 153 |

| Ni₀.₈₉Co₀.₁₁ | 5 to 65 | 298 | 181 |

The iodine substituent on this compound provides another powerful tool for tuning adsorption properties. A study on a flexible, interpenetrated MOF series, JUK-8-X, investigated the direct impact of halogen substituents (X = F, Cl, Br, I) on the linker. researchgate.net The results showed that the identity of the halogen atom systematically alters the gate-opening pressure required for CO2 adsorption. The introduction of the larger, more polarizable iodine atom significantly modifies the host-guest interactions within the pores compared to the non-halogenated parent framework. researchgate.net

Table 2: Effect of Linker Halogenation on CO₂ Gate-Opening Pressure in an Analogue MOF This interactive table demonstrates how halogenating the organic linker in the JUK-8-X series tunes the gate-opening pressure for CO₂ adsorption at 195 K. This provides a direct model for the expected influence of the iodo-group in frameworks made from this compound. researchgate.net

| Framework | Halogen Substituent | Gate-Opening Pressure (p/p₀) |

| JUK-8 | None | 0.08 |

| JUK-8-F | Fluorine | 0.12 |

| JUK-8-Cl | Chlorine | 0.78 |

| JUK-8-Br | Bromine | 0.20 |

| JUK-8-I | Iodine | 0.14 |

These findings strongly suggest that MOFs and related frameworks constructed from this compound would not only be porous but would also possess adsorption properties that are highly tunable. The presence of the iodine atom offers a specific functional handle to modulate framework-guest interactions, thereby controlling the uptake and release of gases for targeted separation and storage applications. researchgate.netnih.gov

Theoretical and Computational Investigations of 4 4 Iodophenyl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 4-(4-Iodophenyl)benzoic acid, these studies would provide insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Molecular Orbitals

DFT is a computational method used to investigate the electronic structure of many-body systems. A typical study of this compound would involve optimizing its molecular geometry and calculating the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For substituted biphenyl (B1667301) systems, DFT calculations have been used to understand how different functional groups influence the electronic properties. However, specific HOMO-LUMO energy values for this compound are not reported in the available literature.

Ab Initio Methods for Predicting Spectroscopic Properties

Ab initio methods are quantum chemistry methods that rely on basic principles without the inclusion of empirical parameters. These methods, along with DFT, can be used to predict vibrational spectra (Infrared and Raman) by calculating the frequencies and intensities of the vibrational modes of the molecule. Such theoretical spectra are invaluable for interpreting experimental data. For strongly hydrogen-bonded systems like carboxylic acid dimers, combined molecular dynamics and electronic structure approaches can reproduce complex vibrational features. A computational study on this compound would likely predict characteristic vibrational frequencies for the carboxylic acid group, the C-I bond, and the biphenyl backbone, but specific predicted data is not available.

Molecular Dynamics Simulations of this compound in Various Phases

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time at an atomistic level. MD simulations of this compound in different phases (e.g., in aqueous solution, organic solvents, or as a solid) would provide insights into its solvation, aggregation, and transport properties. Studies on similar aromatic carboxylic acids have investigated their adsorption on surfaces and their self-association in solution, highlighting the interplay of hydrophobic effects, hydrogen bonding, and π-π stacking. An MD simulation of this compound would be expected to reveal how the iodine and carboxylic acid functional groups dictate its interactions with surrounding molecules.

Computational Studies of Intermolecular Interactions: Hydrogen and Halogen Bonding Energies

This compound possesses both a hydrogen bond donor/acceptor (the carboxylic acid group) and a halogen bond donor (the iodine atom). Computational chemistry allows for the quantification of the energies of these non-covalent interactions.

Hydrogen Bonding: The carboxylic acid moiety can form strong hydrogen bonds, typically leading to the formation of centrosymmetric dimers. The stability of these dimers can be calculated, and it is known to be influenced by the solvent environment.

Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites. The strength of this interaction is influenced by the electron-withdrawing nature of the substituent on the halogen-bearing ring. Computational methods can predict the geometry and energy of these halogen bonds.

While the principles of these interactions are well-understood, specific calculated binding energies for this compound are not available in the reviewed literature.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, identifying the transition states and calculating the activation energies. This allows for the prediction of the most likely reaction mechanisms. For a molecule like this compound, theoretical studies could explore reactions such as esterification, amide formation, or cross-coupling reactions involving the C-I bond. The elucidation of reaction pathways for biphenyl derivatives has been a subject of theoretical investigation, but a specific mechanistic study for this compound was not found.

In Silico Design of Novel this compound Derivatives

In silico (computer-aided) design is a modern approach in drug discovery and materials science. By modifying the structure of a lead compound like this compound, new derivatives with potentially enhanced properties can be designed and evaluated computationally before their synthesis. For example, derivatives could be designed to optimize binding to a biological target or to tune the material properties of liquid crystals. Molecular docking studies are a common tool in this process, predicting the binding affinity and conformation of a molecule within the active site of a protein. While the in silico design of various biphenyl derivatives is an active area of research, specific studies originating from this compound are not documented in the available search results.

4 4 Iodophenyl Benzoic Acid in Advanced Materials Precursor Research

Applications in Polymer Chemistry and Functional Polymer Synthesis

4-(4-Iodophenyl)benzoic acid is a versatile building block in the field of polymer chemistry. Its bifunctional nature, possessing both a carboxylic acid group and an iodine atom, allows for its use in various polymerization techniques and for the synthesis of polymers with specialized properties.

Monomer for Condensation Polymerization

Condensation polymerization is a process where monomers join together, resulting in the formation of a larger structural unit while releasing smaller molecules like water. savemyexams.comchemistrystudent.comscience-revision.co.uk this compound, with its carboxylic acid functional group, can react with other monomers containing suitable functional groups, such as diols or diamines, to form polyesters and polyamides, respectively. chemistrystudent.com

In the synthesis of polyamides, the carboxylic acid group of this compound reacts with an amine group of a diamine monomer. chemistrystudent.comekb.eg This reaction forms an amide linkage, and when repeated, leads to a long-chain aromatic polyamide. ekb.egresearchgate.net Aromatic polyamides are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for high-performance applications. ekb.eg The incorporation of the biphenyl (B1667301) structure from the this compound monomer can further enhance the rigidity and thermal stability of the resulting polymer.

Similarly, it can undergo esterification with diols to produce polyesters. chemistrystudent.comscience-revision.co.uk The resulting polyesters would also benefit from the rigid biphenyl unit, potentially leading to materials with high melting points and good mechanical strength.

Incorporation of Iodine for Specialty Polymer Properties

The presence of the iodine atom in the this compound monomer imparts unique properties to the resulting polymers. The carbon-iodine bond is relatively weak and can be utilized in various post-polymerization modification reactions. For instance, the iodine atom can serve as a reactive site for cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the grafting of other functional groups onto the polymer backbone, leading to materials with tailored optical, electronic, or self-assembly properties.

Furthermore, the high atomic number of iodine can enhance the refractive index of the polymer. This property is particularly useful in the development of optical materials, such as high refractive index lenses and coatings. The presence of iodine also increases the density of the polymer and can influence its thermal properties.

The iodine atom can also serve as a leaving group in various chemical reactions, enabling the synthesis of more complex polymer architectures. This versatility makes this compound a valuable monomer for creating functional polymers with a wide range of potential applications.

Role in Liquid Crystal Materials and Their Mesophases

This compound and its derivatives are significant precursors in the synthesis of liquid crystalline materials. mdpi.com Liquid crystals exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal. nih.gov The rigid, rod-like structure of the this compound molecule is a key feature that promotes the formation of these mesophases.

The biphenyl core provides the necessary structural anisotropy, while the terminal carboxylic acid group allows for the formation of hydrogen-bonded dimers, which can further enhance the liquid crystalline behavior. wikipedia.org The introduction of an iodine atom into the biphenyl structure influences the material's physical properties, such as its melting point and the temperature range over which the liquid crystal phases are stable. nih.gov

For example, in the synthesis of Schiff base/ester liquid crystals, derivatives of this compound have been used to create compounds that exhibit nematic and smectic mesophases. mdpi.com The specific nature of the terminal groups and the length of any attached alkyl chains play a crucial role in determining the type of mesophase and the transition temperatures. researchgate.net

Below is a table summarizing the properties of a liquid crystal synthesized using a derivative of this compound.

| Property | Value |

| Compound Name | 4-Iodophenyl 4-[(4-(hexyloxy)phenylimino)methyl]benzoate |

| Yield | 92.0% |

| Melting Point | 75.0 °C |

| Mesophase Behavior | Exhibits nematic and smectic A phases. mdpi.com |

This interactive table provides a snapshot of the properties of a specific liquid crystal derived from this compound, illustrating its potential in this field.

Precursor for Optoelectronic Materials

The unique electronic properties of the iodinated biphenyl structure make this compound a valuable precursor for optoelectronic materials. These materials are used in devices that create, detect, and control light, such as organic light-emitting diodes (OLEDs) and solar cells. lookchem.comgoogle.com

The extended π-conjugated system of the biphenyl core facilitates charge transport, which is a critical property for semiconductor materials. nih.gov The iodine atom can be used as a handle for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the material's electronic and optical properties. For instance, the Suzuki coupling reaction can be used to introduce other aromatic groups, extending the conjugation length and shifting the absorption and emission wavelengths of the material. rsc.org

Research has shown that biphenyl derivatives are used in the synthesis of materials for organic electroluminescent devices. lookchem.com The ability to create complex, polyconjugated molecules from precursors like this compound is essential for developing new generations of optoelectronic materials with improved efficiency and stability. researchgate.net

Integration into Hybrid Organic-Inorganic Composite Materials

Hybrid organic-inorganic composite materials combine the properties of both organic and inorganic components to create materials with enhanced functionalities. mdpi.comrsc.orgrsc.org this compound can be integrated into such materials, particularly in the formation of metal-organic frameworks (MOFs). rsc.orgnih.gov

MOFs are crystalline materials consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. nih.gov The carboxylic acid group of this compound can coordinate with metal ions, acting as a linker to build the framework. nih.gov The presence of the iodine atom within the MOF structure can impart specific functionalities. For example, it can serve as a binding site for certain molecules or as a catalytic center.

The integration of such organic linkers into inorganic frameworks allows for the creation of materials with high surface areas, tunable pore sizes, and specific chemical functionalities, making them promising for applications in gas storage, separation, and catalysis. nih.govnih.gov

Crystal Engineering and Solid State Chemistry of 4 4 Iodophenyl Benzoic Acid

Crystallization Studies and Polymorphic Forms

The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is of critical importance in materials science and the pharmaceutical industry, as different polymorphs can exhibit distinct properties. Benzoic acid and its derivatives are well-known to form robust centrosymmetric dimers via hydrogen bonding between their carboxylic acid groups. These dimers then pack in various ways, often leading to polymorphism.